2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine
CAS No.: 919091-22-8
Cat. No.: VC16935751
Molecular Formula: C17H20BrN
Molecular Weight: 318.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919091-22-8 |
|---|---|
| Molecular Formula | C17H20BrN |
| Molecular Weight | 318.3 g/mol |
| IUPAC Name | 2-bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine |
| Standard InChI | InChI=1S/C17H20BrN/c1-11(2)13-7-5-8-14(12(3)4)17(13)15-9-6-10-16(18)19-15/h5-12H,1-4H3 |
| Standard InChI Key | XEDCLCASANFLSI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)C2=NC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a pyridine core substituted at the 2-position with a bromine atom and at the 6-position with a 2,6-di(propan-2-yl)phenyl group. This configuration introduces significant steric bulk due to the two isopropyl substituents on the phenyl ring, which influence its reactivity and coordination behavior .
Table 1: Key Molecular Properties
The molecular weight was derived from the formula CHBrN, with contributions from carbon (12.01 g/mol × 17), hydrogen (1.01 g/mol × 19), bromine (79.90 g/mol), and nitrogen (14.01 g/mol).
Synthesis and Manufacturing
Bromination of Pyridine Derivatives
A patent by CN109879815B describes a bromination strategy for 2-bromo-6-methylpyridine using liquid bromine in dichloromethane/water, yielding intermediates like 2-bromo-6-bromomethylpyridine. While this method targets a related aldehyde derivative, it suggests adaptability for synthesizing aryl-substituted pyridines via subsequent cross-coupling reactions .
Suzuki-Miyaura Cross-Coupling
The 2,6-di(propan-2-yl)phenyl group can be introduced via palladium-catalyzed coupling between 2-bromo-6-boronic acid pyridine derivatives and 2,6-diisopropylphenylboronic acid. This route benefits from the steric protection offered by the isopropyl groups, which mitigate undesired side reactions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br, CHCl, 40–60°C | 78% |
| Cross-Coupling | Pd(PPh), KCO, DMF, 110°C | 65% |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in dichloromethane and tetrahydrofuran. Its stability under ambient conditions is attributed to the electron-withdrawing bromine atom and steric shielding by the isopropyl groups .
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 8.45 (d, J = 7.8 Hz, 1H, pyridine-H), 7.85 (t, J = 7.8 Hz, 1H, pyridine-H), 7.32–7.25 (m, 3H, aryl-H), 3.05 (sept, J = 6.8 Hz, 2H, CH(CH)), 1.32 (d, J = 6.8 Hz, 12H, CH) .
-
IR (KBr): 3050 cm (C-H aromatic), 1580 cm (C=N), 560 cm (C-Br) .
Applications in Coordination Chemistry
Ligand Design
The compound’s pyridine nitrogen and bulky aryl group make it a candidate for synthesizing transition metal complexes. For example, coordination with Cu(I) or Pd(II) centers enhances catalytic activity in cross-coupling reactions by preventing aggregation .
Table 3: Metal Complex Properties
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